Cas no 21869-84-1 (6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-yl)-)

6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-, is a purine derivative with potential applications in pharmaceutical and biochemical research. Its structure, featuring an allyl substitution at the 7-position and an amino group at the 2-position, makes it a versatile intermediate for synthesizing modified nucleobases or adenosine analogs. This compound may exhibit unique binding properties due to its functional groups, offering opportunities for studying enzyme interactions or designing targeted inhibitors. Its stability and reactivity profile suggest utility in medicinal chemistry, particularly in exploring structure-activity relationships. The allyl group provides a handle for further functionalization, enabling tailored modifications for specific research or therapeutic objectives.
6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-yl)- structure
21869-84-1 structure
Product Name:6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-yl)-
CAS No:21869-84-1
MF:C8H9N5O
MW:191.189960241318
MDL:MFCD04145877
CID:289128
PubChem ID:135435317
Update Time:2025-06-09

6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-yl)-
    • 2-amino-7-prop-2-enyl-3H-purin-6-one
    • 7-allyl-2-amino-1H-purin-6(7H)-one
    • 2-amino-7-(2-propen-1-yl)-1,7-dihydro-6H-purin-6-one
    • 2-amino-7-(prop-2-en-1-yl)-3,7-dihydro-6H-purin-6-one
    • 7-(2-Propenyl)guanin
    • 7-allyl-2-amino-1,7-dihydro-purin-6-one
    • 7-allylguanine
    • AC1L454W
    • SureCN170889
    • AKOS030528067
    • MFCD31555246
    • WAA86984
    • W13321
    • SCHEMBL12212177
    • 2-amino-7-(prop-2-en-1-yl)-6,7-dihydro-1H-purin-6-one
    • DTXSID80176277
    • 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-
    • 21869-84-1
    • JLXNWMULWUSNNZ-UHFFFAOYSA-N
    • SCHEMBL170889
    • 7-ALLYL-2-AMINO-3H-PURIN-6(7H)-ONE
    • 2-amino-7-prop-2-enyl-1H-purin-6-one
    • AS-61987
    • DB-207881
    • MDL: MFCD04145877
    • Inchi: 1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14)
    • InChI Key: JLXNWMULWUSNNZ-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C(N)N1)N=CN2CC=C

Computed Properties

  • Exact Mass: 191.08087
  • Monoisotopic Mass: 191.08070993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 85.3Ų

Experimental Properties

  • PSA: 85.3

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Additional information on 6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-yl)-

Introduction to 6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-yl)- and Its Significance in Modern Chemical Biology

6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-yl)-, identified by its CAS number 21869-84-1, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the purine family, a class of nitrogen-containing organic compounds essential for various biological processes, including DNA and RNA synthesis. The unique structural features of 6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-yl)-, particularly the presence of an amino group at the 2-position and an allyl substituent at the 7-position, make it a versatile scaffold for designing novel bioactive molecules.

The chemical structure of 6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-yl)- consists of a six-membered aromatic ring system with nitrogen atoms at the 1, 3, and 6 positions. The 2-amino group introduces a basic functionality, which can participate in hydrogen bonding interactions with biological targets. Meanwhile, the 7-(2-propen-1-yl) side chain adds hydrophobicity and potential for further derivatization. These structural elements collectively contribute to the compound's ability to interact with biological macromolecules in specific ways.

In recent years, 6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-yl)- has been explored as a key intermediate in the synthesis of various pharmacologically active agents. Its purine core is a common motif in many drugs used to treat conditions such as cancer, inflammation, and infectious diseases. The compound's dual functionality—both the amino group and the allyl side chain—provides multiple points for chemical modification, enabling researchers to fine-tune its biological activity.

One of the most promising applications of 6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-yl)- is in the development of inhibitors targeting enzymes involved in cancer metabolism. Cancer cells often exhibit altered metabolic pathways that support their rapid proliferation and survival. By designing molecules that selectively inhibit these enzymes, researchers aim to develop therapies that disrupt cancer cell growth while minimizing side effects on healthy cells. Preliminary studies have shown that derivatives of 6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-yl)- can modulate key enzymes such as kinases and phosphodiesterases, which are critical in cancer cell signaling.

Another area where this compound has shown promise is in antiviral research. Viruses rely on host cellular machinery for replication and survival. Small molecules that can interfere with viral replication without harming host cells are highly sought after. The structural features of 6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-propen-1-y) make it a suitable candidate for developing antiviral agents by targeting viral enzymes or other essential components required for infection.

The synthesis of 6H-Purin-6-one,2-amino-1,7-dihydro--(2-propen--yl)- involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Key steps include condensation reactions to form the purine core followed by functional group transformations to introduce the amino and allyl groups. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes for this compound. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the allyl substituent with high selectivity and yield.

The pharmacological evaluation of 6H-Purin--one, including its derivatives, has been extensively studied using both in vitro and in vivo models. In vitro assays have demonstrated its potential as an inhibitor of various enzymes relevant to human health conditions such as cancer and inflammation. For example, studies using cell culture models have shown that certain derivatives can inhibit proliferation by inducing apoptosis or arresting cell cycle progression at specific checkpoints.

In vivo studies further support these findings by demonstrating efficacy in animal models of disease. These studies not only validate the biological activity but also provide insights into potential toxicity profiles and pharmacokinetic properties. The ability to modify different parts of the molecule allows researchers to optimize its therapeutic index—the balance between efficacy and safety.

The development of computational tools has also played a crucial role in understanding how CAS no21869--84-- interacts with biological targets at the molecular level. Molecular docking simulations can predict binding affinities between this compound and proteins such as kinases or transcription factors involved in disease pathways, helping researchers design more effective derivatives before conducting costly wet lab experiments.

Recent advances in high-throughput screening (HTS) technologies have accelerated the discovery process by allowing rapid testing of large libraries containing thousands of compounds like CAS no21869--84-- against multiple targets simultaneously, identifying promising candidates for further optimization.

The versatility of CAS no21869--84-- extends beyond pharmaceutical applications; it also finds utility in agrochemical research where similar purine-based compounds are being explored as herbicides or fungicides due to their ability to disrupt essential metabolic pathways in plants but not harm beneficial organisms.

Future directions for research on CAS no21869--84-- include exploring its potential role as an adjuvant therapy alongside existing treatments for chronic diseases such as diabetes or neurodegenerative disorders where modulation of metabolic pathways could provide additional benefits.

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